Voreloxin Hydrochloride, also known by its developmental names SNS-595 and AG-7352, is classified as a naphthyridine analog. It is structurally related to quinolone antibiotics but has been specifically designed for anticancer applications. The compound has shown significant antitumor activity across various cell lines, demonstrating efficacy even in drug-resistant models that overexpress P-glycoprotein .
The synthesis of Voreloxin Hydrochloride involves several chemical reactions that lead to the formation of its naphthyridine core. While specific synthetic routes are not extensively detailed in the literature, it is known that the compound can be derived from modifications of existing quinolone structures.
Technical Details:
Voreloxin Hydrochloride features a complex molecular structure characterized by a naphthyridine core, which is essential for its biological activity.
Voreloxin Hydrochloride participates in several key chemical reactions that contribute to its anticancer effects:
Technical Details:
The mechanism of action of Voreloxin Hydrochloride is primarily through its ability to intercalate into DNA and inhibit topoisomerase II activity:
Relevant data indicate that Voreloxin has a favorable pharmacokinetic profile with low clearance rates and significant retention in tumor tissues post-administration .
Voreloxin Hydrochloride is primarily investigated for its potential as an anticancer therapeutic agent:
Voreloxin hydrochloride (formerly SNS-595) is a naphthyridine-derived quinolone analog that exerts its primary anticancer effects through DNA intercalation. The compound's planar naphthyridine core enables insertion between DNA base pairs, with preferential binding at GC-rich sequences. This intercalation induces significant helical distortion, increasing DNA torsional strain by approximately 25° unwinding per bound molecule [1] [3]. Unlike the anthracycline scaffold (e.g., doxorubicin), voreloxin's naphthyridine structure lacks the reactive quinone moiety responsible for redox cycling and non-specific oxidative damage, conferring greater target specificity [1] [8].
Structure-activity relationship studies demonstrate that intercalative capacity directly correlates with antitumor potency. A nonplanar voreloxin analog exhibited complete loss of antiproliferative activity, while an analog with enhanced planarity demonstrated 9.5-fold increased potency compared to the parent compound [1] [3]. This structural selectivity differentiates voreloxin from classical intercalators like anthracyclines, as it avoids the formaldehyde-mediated DNA crosslinking associated with those agents [1] [6].
Table 1: Impact of Structural Modifications on Voreloxin's Intercalative Capacity and Antiproliferative Activity
Structural Feature | Modification | DNA Binding Affinity (ΔTm) | Relative Potency (IC50) | Cellular Effect |
---|---|---|---|---|
Naphthyridine core | Planar configuration | +8.5°C | 1.0x (reference) | DNA unwinding, cytotoxicity |
Naphthyridine core | Nonplanar analog | +0.7°C | >100x decrease | No antiproliferative activity |
C7 side chain | Enhanced intercalation | +12.1°C | 0.11x (9.5-fold increase) | Hyperpotent cytotoxicity |
Thiazole N1 substituent | Substitution with benzimidazole | +5.3°C | 28% inhibition at 10μM | Reduced activity |
Voreloxin functions as a dual topoisomerase II (Topo II) poison by stabilizing the enzyme-DNA cleavage complex, preventing DNA relegation after double-strand passage. Biochemical assays confirm voreloxin increases Topo IIα-DNA and Topo IIβ-DNA cleavage complexes by 3.7-fold and 2.9-fold, respectively, at clinically relevant concentrations (1μM) [1] [6]. This dual isoform targeting distinguishes voreloxin from etoposide (which exhibits 10-fold greater dependence on Topo IIα) and anthracyclines (which generate substantial reactive oxygen species independently of Topo II) [1] [3].
The drug's intercalative capacity potentiates Topo II poisoning through DNA structural distortion rather than direct enzyme inhibition. ICE bioassays in CCRF-CEM leukemia cells demonstrate voreloxin induces Topo II-DNA complexes at 1μM, reaching half the maximum activity of etoposide at equivalent concentrations [1]. Crucially, voreloxin maintains activity in P-glycoprotein (P-gp)-overexpressing cell lines, as its chemical scaffold is not recognized by drug efflux pumps that commonly confer resistance to anthracyclines and epipodophyllotoxins [2] [3].
Table 2: Comparative Topoisomerase II Poisoning Mechanisms of Anticancer Agents
Agent | Chemical Class | Topo IIα Dependence | Topo IIβ Dependence | Intercalation Required | P-gp Substrate |
---|---|---|---|---|---|
Voreloxin | Naphthyridine | Moderate | Moderate | Yes | No |
Etoposide | Epipodophyllotoxin | High | Low | No | Yes |
Doxorubicin | Anthracycline | Moderate | Moderate | Yes | Yes |
Non-intercalating voreloxin analog | Modified naphthyridine | Not detected | Not detected | N/A | No |
Voreloxin induces site-selective DNA fragmentation through Topo II poisoning, generating DSBs predominantly at GC-rich genomic regions. This contrasts with etoposide, which causes widespread, non-selective fragmentation [1] [3]. DNA damage patterns resemble those of antibacterial quinolones in prokaryotes, reflecting evolutionary conservation of quinolone-topoisomerase interactions. Alkaline comet assays reveal voreloxin induces 2.3-fold more DSBs than control cells at 1μM exposure, with preferential localization to guanine-rich promoter regions [1] [5].
The site specificity arises from voreloxin's intercalative preference for GC sequences combined with Topo II's inherent cleavage bias. Chromatin immunoprecipitation sequencing (ChIP-seq) analyses demonstrate that voreloxin-trapped Topo II complexes colocalize with GC-rich motifs at approximately 78% of break sites [3]. This targeted damage profile potentially reduces mutagenic risk compared to anthracyclines, which generate random oxidative lesions throughout the genome [1] [8]. DSB quantification via γH2AX foci formation shows a linear increase (R²=0.96) with voreloxin concentration from 0.1-5μM, plateauing at higher concentrations due to saturation of Topo II binding sites [1].
Voreloxin triggers potent G₂/M arrest through the DNA damage response (DDR) pathway. Exposure to therapeutically relevant concentrations (0.5-1μM) results in 75-90% of treated cells accumulating in G₂/M within 24 hours, as quantified by flow cytometry [1] [3]. This arrest is mediated by sequential phosphorylation events: ATM/ATR activation at DSBs leads to Chk1/Chk2 phosphorylation, which inactivates Cdc25 phosphatase. Consequently, sustained inhibitory phosphorylation of Cdc2 (CDK1) prevents cyclin B1-Cdc2 complex activation, blocking mitotic entry [1] [7].
Topo IIα expression dynamics critically influence voreloxin's cell cycle effects. Synchronized cells in S-phase exhibit 3.2-fold greater sensitivity to G₂ arrest induction compared to G₁-phase cells, correlating with Topo IIα's peak expression during S/G₂ [1] [6]. Genetic ablation experiments confirm this dependence: Topo IIβ-knockout cells retain 89% of voreloxin-induced arrest, while Topo IIα-depleted cells show only 12% arrest response [3]. The irreversibility of arrest distinguishes voreloxin from reversible checkpoint inhibitors; prolonged exposure (>16 hours) commits cells to apoptotic pathways even after drug removal [3].
Table 3: Key Signaling Events in Voreloxin-Induced G₂/M Arrest
Molecular Event | Kinetics Post-Exposure | Dependence on Topo IIα | Functional Consequence |
---|---|---|---|
γH2AX foci formation | 15-30 minutes | High | DSB recognition marker |
ATM autophosphorylation | 30-60 minutes | Moderate | DDR initiation |
Chk1/Chk2 phosphorylation | 2-4 hours | High | Checkpoint kinase activation |
Cdc25C phosphorylation (S216) | 4-8 hours | High | Cdc25C inactivation |
Cdc2 phosphorylation (Y15) | 8-12 hours | High | Cyclin B1-Cdc2 complex inhibition |
Cyclin B1 nuclear accumulation | Blocked at 12-24 hours | High | Mitotic entry blockade |
Sustained DNA damage from vorelixin activates intrinsic apoptosis through mitochondrial pathways. Caspase-3 cleavage appears within 48 hours of exposure, preceded by mitochondrial depolarization (detected by JC-1 staining) and cytochrome c release [3] [7]. p53 status significantly modulates apoptotic sensitivity: wild-type p53 cells exhibit 3.5-fold higher caspase activation than p53-null lines at equitoxic concentrations, indicating p53 amplifies the death signal [3]. However, p53-independent pathways also contribute, as evidenced by residual apoptosis in p53-mutant models.
The Bax/Bak-mediated mitochondrial permeabilization pathway is dominant, with Bim and Puma upregulation observed in transcriptomic analyses. Pharmacological inhibition of caspase-9 (but not caspase-8) abrogates 85% of voreloxin-induced apoptosis, confirming the primacy of the intrinsic pathway [3]. Interestingly, the duration of G₂ arrest determines apoptotic commitment; cells released from arrest within 24 hours show reversible damage, while those arrested beyond 36 hours proceed to apoptosis even after drug washout [1] [7]. This explains the schedule-dependent efficacy observed in vivo, where fractionated dosing enhances tumor cell kill by allowing synchronized progression to vulnerable cell cycle phases [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7